molecular formula C11H11Cl2N3O2 B1404519 tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1402148-73-5

tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No. B1404519
M. Wt: 288.13 g/mol
InChI Key: KQVURGSYPAAJEE-UHFFFAOYSA-N
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Description

“tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C11H11Cl2N3O2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(16)8(12)15-9(13)14-6/h4-5H,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.15 . It has a density of 1.45±0.1 g/cm3 and is stored under inert gas at 2-8°C . It is harmful by inhalation, in contact with skin, and if swallowed .

Scientific Research Applications

Chemical Interaction Studies

  • Interaction with Glycine Esters : Research by Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate. This study highlighted the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which could lead to potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis of Novel Compounds

  • Creation of Pyrrolo[2,3-d]pyrimidine Nucleosides : Girgis et al. (1990) synthesized several N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidine nucleosides. This research provided a method for creating adenosine, inosine, and guanosine analogs using tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (Girgis, Robins, & Cottam, 1990).

Advancements in Organic Chemistry

  • Nitrile Anion Cyclization : Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method utilized tert-butyl compounds to achieve high yields and purity in creating chiral pyrrolidine derivatives (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Enabling Fluorinated Pyrrolopyridines Synthesis

  • Synthesis of Fluorinated Nucleosides : Iaroshenko et al. (2009) conducted a study on synthesizing novel ADAs and IMPDH inhibitors, where reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3--bielectrophiles were studied. This enabled the development of an efficient approach to fluorinated pyrrolo[2,3-b]pyridines (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).

Development of Pharmaceutical Intermediates

  • Synthesis of Potent Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) detailed a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating the role of tert-butyl compounds in pharmaceutical research (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2,4-dichloropyrrolo[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(16)8(12)15-9(13)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVURGSYPAAJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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